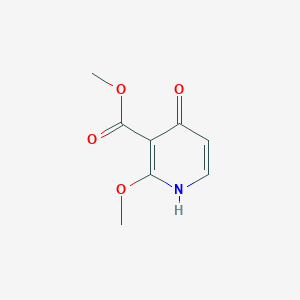

Methyl 4-hydroxy-2-methoxynicotinate

Vue d'ensemble

Description

“Methyl 4-hydroxy-2-methoxynicotinate” is a chemical compound . It is also known as "methyl 2-methoxynicotinate" . The IUPAC name for this compound is "methyl 2-methoxynicotinate" . It has a molecular weight of 167.16 . The compound is typically stored at room temperature and has a physical form of a colorless to yellow liquid .

Molecular Structure Analysis

The InChI code for “Methyl 4-hydroxy-2-methoxynicotinate” is1S/C8H9NO3/c1-11-7-6 (8 (10)12-2)4-3-5-9-7/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

“Methyl 4-hydroxy-2-methoxynicotinate” is a colorless to yellow liquid . It has a molecular weight of 167.16 . The compound is typically stored at room temperature .Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Properties

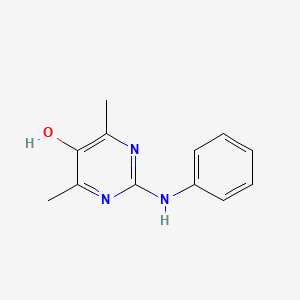

- Building Block for Fused 2-Pyridones : The synthesis of methyl 2-amino-6-methoxynicotinate, a structurally related compound, as a valuable building block for the preparation of fused 2-pyridones was reported. The optimized synthesis included sequential microwave-induced regioselective methoxylation and esterification, followed by microwave-induced reaction with p-methoxybenzylamine and final deprotection under flow reaction hydrogenation conditions, indicating the potential utility of related compounds in synthetic chemistry (Jeges et al., 2011) source.

Applications in Material Science

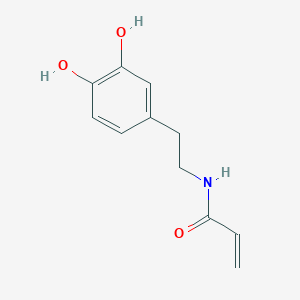

- Photopolymerization Initiators : Research on nitroxide-mediated photopolymerization highlighted a compound with a similar functional group setup, illustrating how specific chemical functionalities can influence polymerization processes. This research suggests that compounds like "Methyl 4-hydroxy-2-methoxynicotinate" could find applications in developing new photopolymerization initiators or in the design of materials with specific polymerization characteristics (Guillaneuf et al., 2010) source.

Chemical Synthesis and Catalysis

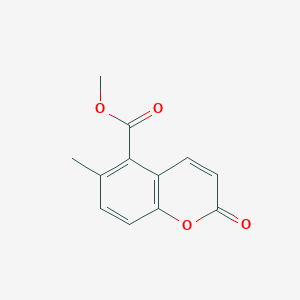

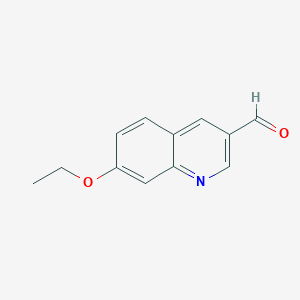

- Catalysis and Isomerization : A study on the Fe(II)/Au(I) relay catalyzed isomerization of 4-propargyl/(3-halopropargyl)-5-methoxyisoxazoles to methyl nicotinates/6-halonicotinates showcased how specific catalysts can influence the synthesis of complex molecules. This indicates the relevance of methylated nicotinate derivatives in catalytic processes and their potential in synthetic chemistry (Galenko et al., 2017) source.

Insights into Molecular Behavior

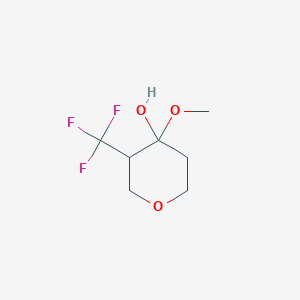

- Spectroscopic Analysis : Studies into the spectroscopic behavior of methoxy groups in molecules, including hydrofluoroethers, provide insights into how the CF2 group influences the electronic properties and spectroscopic parameters of methyl CH bonds. This kind of research could help understand the behavior of "Methyl 4-hydroxy-2-methoxynicotinate" in various environments, given its methoxy and nicotinate groups (Radice et al., 2004) source.

Safety and Hazards

“Methyl 4-hydroxy-2-methoxynicotinate” is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H320, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Propriétés

IUPAC Name |

methyl 2-methoxy-4-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-7-6(8(11)13-2)5(10)3-4-9-7/h3-4H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLSDTCWMVMWGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)C=CN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677787 | |

| Record name | Methyl 2-methoxy-4-oxo-1,4-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-hydroxy-2-methoxynicotinate | |

CAS RN |

1190322-55-4 | |

| Record name | Methyl 2-methoxy-4-oxo-1,4-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[(Pyridin-4-yl)oxy]phenyl}methanamine](/img/structure/B1502706.png)

![1-{4-[(Pyridin-4-yl)oxy]phenyl}methanamine](/img/structure/B1502707.png)

![N-[(2-Ethoxyphenyl)methyl]thiourea](/img/structure/B1502726.png)